molecular formula C11H8N4 B8614298 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile

6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile

Cat. No. B8614298
M. Wt: 196.21 g/mol
InChI Key: AUMNIXOXDPWQRG-UHFFFAOYSA-N
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Patent
US08133908B2

Procedure details

Isopropylmagnesium chloride-LiCl (37.9 ml, 36.5 mmol) was added portion wise (in overall 10 min) to a solution of 3-bromo-6-methyl-2-pyridinecarbonitrile (4 g, 20.30 mmol) in THF (150 ml) cooled to −70° C. (internal temperature). The reaction was kept to that temperature for 15 min. Then it was allowed to gently warm up to −40° C. in overall 1 hour. Then, it was cooled to −78° C. and zinc chloride (3.32 g, 24.36 mmol) was added. The resulting mixture was allowed to warm up to room temperature in 1 hour. Pd(Ph3P)4 (2.346 g, 2.030 mmol), 2-chloropyrimidine (3 g, 26.2 mmol) were added and the mixture was refluxed (external temperature 100° C.) until complete consumption of starting chloropyrimidine (3 hours). The reaction mixture was cooled to room temperature and poured into water (200 ml) cooled to 10° C. It was then extracted with EtOAc (5×200 mls). The collected organic phases, containing large amount of colloid material and water, were washed with brine (200 ml). The water phase was filtered over a gouch, and the solid material was washed with further EtOAc 2×300 mls). The collected organic phases were dried overnight over Na2SO4, filtered and concentrated to give (7 g) the crude material which was purified (Biotage Sp1 over a 240 g Silica Anolgix column, with a 25 g pre-column) to give the title compound D18 as yellow solid (1.8 g). UPLC (Acid GEN_QC_SS): rt=0.58 minutes, peak observed: 197 (M+1). C11H8N4 requires 196.
Quantity
37.9 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
catalyst
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
2.346 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[Li+].[Cl-].Br[C:9]1[C:10]([C:16]#[N:17])=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1.Cl[C:19]1[N:24]=[CH:23][CH:22]=[CH:21][N:20]=1>C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:15][C:12]1[N:11]=[C:10]([C:16]#[N:17])[C:9]([C:19]2[N:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[CH:14][CH:13]=1 |f:0.1.2,6.7.8,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
37.9 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.[Li+].[Cl-]
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.32 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
2.346 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gently warm up to −40° C. in overall 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, it was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature in 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed (external temperature 100° C.)
CUSTOM
Type
CUSTOM
Details
until complete consumption of starting chloropyrimidine (3 hours)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into water (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with EtOAc (5×200 mls)
ADDITION
Type
ADDITION
Details
The collected organic phases, containing large amount of colloid material and water
WASH
Type
WASH
Details
were washed with brine (200 ml)
FILTRATION
Type
FILTRATION
Details
The water phase was filtered over a gouch
WASH
Type
WASH
Details
the solid material was washed with further EtOAc 2×300 mls)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic phases were dried overnight over Na2SO4
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give (7 g) the crude material which
CUSTOM
Type
CUSTOM
Details
was purified (Biotage Sp1 over a 240 g Silica Anolgix column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC=C(C(=N1)C#N)C1=NC=CC=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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